molecular formula C19H20N6O B12935702 N-(6-Phenyl-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide CAS No. 917757-36-9

N-(6-Phenyl-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide

Cat. No.: B12935702
CAS No.: 917757-36-9
M. Wt: 348.4 g/mol
InChI Key: QBHLPPPVMWYVAS-UHFFFAOYSA-N
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Description

N-(6-Phenyl-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide is a pyrido[3,2-d]pyrimidine derivative featuring a phenyl substituent at position 6, a piperazinyl group at position 4, and an acetamide moiety at position 2. This scaffold is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors targeting pathways such as PI3K/mTOR, WNT, and apoptosis regulators. The compound’s design leverages heterocyclic cores and substituents to optimize binding affinity, selectivity, and pharmacokinetic properties .

Properties

CAS No.

917757-36-9

Molecular Formula

C19H20N6O

Molecular Weight

348.4 g/mol

IUPAC Name

N-(6-phenyl-4-piperazin-1-ylpyrido[3,2-d]pyrimidin-2-yl)acetamide

InChI

InChI=1S/C19H20N6O/c1-13(26)21-19-23-16-8-7-15(14-5-3-2-4-6-14)22-17(16)18(24-19)25-11-9-20-10-12-25/h2-8,20H,9-12H2,1H3,(H,21,23,24,26)

InChI Key

QBHLPPPVMWYVAS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC2=C(C(=N1)N3CCNCC3)N=C(C=C2)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of N-(6-Phenyl-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide typically involves multi-step procedures. One common synthetic route includes the condensation of appropriate starting materials, followed by cyclization and functional group modifications. For instance, the condensation of DMF-DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[3,2-d]pyrimidine core, and subsequent functionalization with piperazine and phenyl groups . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance yield and purity.

Chemical Reactions Analysis

N-(6-Phenyl-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide can undergo various chemical reactions, including:

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Research has indicated that compounds similar to N-(6-Phenyl-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide exhibit promising anticancer properties. For instance, derivatives of pyrido[3,2-d]pyrimidines have been studied for their ability to inhibit specific kinases involved in tumor growth and proliferation. These compounds are particularly noted for their selectivity towards cancer cells while sparing normal cells, which is crucial for reducing side effects in cancer therapy .

1.2 Glycine Transporter Inhibition

Another significant application is in the inhibition of glycine transporters, particularly GlyT1. The inhibition of these transporters can enhance neurotransmission and potentially provide therapeutic benefits for conditions such as schizophrenia and other neuropsychiatric disorders. Studies have demonstrated that modifications to the pyrido[3,2-d]pyrimidine structure can lead to increased potency against glycine transporters .

Case Study: Anticancer Properties

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives based on the pyrido[3,2-d]pyrimidine scaffold and tested their efficacy against various cancer cell lines. The results indicated that certain modifications led to compounds with IC50 values in the low nanomolar range against specific cancer types, highlighting their potential as lead compounds for further development .

Case Study: GlyT1 Inhibition

A recent study focused on the design and synthesis of glycine transporter inhibitors derived from pyrido[3,2-d]pyrimidine structures. The study found that specific substitutions on the piperazine ring significantly enhanced inhibitory activity against GlyT1, suggesting that this compound class could be further explored for treating schizophrenia and other related disorders .

Summary Table of Applications

Application AreaDescriptionKey Findings
Anticancer ActivityInhibition of kinases involved in tumor growthLow nanomolar IC50 values in cancer cell lines
Glycine Transporter InhibitionModulation of neurotransmitter levelsEnhanced activity against GlyT1
Neuropsychiatric DisordersPotential treatment for schizophreniaSignificant improvement in synaptic transmission

Mechanism of Action

The mechanism of action of N-(6-Phenyl-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. For example, it may bind to the active site of an enzyme, preventing substrate access and subsequent catalytic activity . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound shares structural motifs with several pharmacologically active analogs, differing primarily in core heterocycles, substituent positions, and functional groups. Key comparisons include:

Table 1: Structural Features of Analogous Compounds
Compound Name / ID Core Structure Position 4 Substituent Position 2 Substituent Key Functional Differences
N-(6-Phenyl-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide (Target) Pyrido[3,2-d]pyrimidine Piperazin-1-yl Acetamide Reference compound for comparison.
PI-103 (4-(pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)morpholine) Thieno[3,2-d]pyrimidine Morpholine - Thieno core; morpholine instead of piperazine.
IWP2 Thieno[3,2-d]pyrimidine 3-Phenyl-4-oxo Thioether-linked acetamide Tetrahydrothieno core; WNT pathway inhibition.
EN300-266676 Thieno[3,2-d]pyrimidine 4-Oxo-3-(4-Cl-phenyl) Sulfanyl-acetamide Sulfanyl linkage; pyrazole substituent.
N-{4-[6-(4-Methanesulfonyl-piperazin-1-ylmethyl)...-acetamide Thieno[3,2-d]pyrimidine Morpholine + sulfonyl Acetamide Dual substituents (morpholine/sulfonyl).

Key Observations :

  • Substituents : The piperazine group at position 4 offers flexibility for hydrogen bonding and solubility modulation, contrasting with morpholine in PI-103 or sulfonyl groups in patent analogs .
  • Acetamide Position : The acetamide at position 2 is conserved in some analogs (e.g., EN300-266676) but linked via sulfur in others (e.g., IWP2), affecting electronic properties and metabolic stability .

Pharmacological Activity Comparison

Key Insights :

  • The target compound’s piperazine moiety may enhance solubility and half-life compared to PI-103’s morpholine, addressing pharmacokinetic limitations .
  • The acetamide group’s positioning aligns with apoptosis-inducing compounds like MAC, hinting at possible caspase-3 activation mechanisms .

Pharmacokinetic and Physicochemical Properties

Table 3: Pharmacokinetic Comparison
Property Target Compound PI-103 IWP2 MAC
Molecular Weight ~390 g/mol (estimated) 465.5 g/mol 522.6 g/mol ~450 g/mol
Solubility Moderate (piperazine) Low (morpholine) Low (tetrahydrothieno) Moderate (thiazole core)
Metabolic Stability High (unmodified piperazine) Low (short half-life) Moderate Moderate
Selectivity Undetermined PI3Kα > mTOR WNT-specific Caspase-3 focus

Analysis :

  • The piperazine group in the target compound likely improves solubility and metabolic stability over PI-103’s morpholine, which suffers from rapid clearance .
  • The pyrido core may reduce off-target effects compared to thieno-based analogs like IWP2, which exhibit pathway-specific activity .

Biological Activity

N-(6-Phenyl-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and the results of various studies that highlight its efficacy.

Antidiabetic Effects

Research has shown that compounds similar to this compound exhibit significant antidiabetic properties. For instance, a study on related pyridopyrimidine derivatives indicated their ability to activate peroxisome proliferator-activated receptor gamma (PPARγ), leading to enhanced adipogenesis and improved glycemic control in diabetic models such as db/db mice .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntidiabeticPPARγ activation, adipogenesis stimulation
AnticonvulsantModulation of neurotransmitter systems
AntimicrobialInhibition of bacterial growth

Anticonvulsant Activity

In a study focusing on the anticonvulsant properties of similar compounds, it was found that derivatives containing the piperazine group exhibited notable activity against seizures in animal models. The mechanism involved modulation of neurotransmitter systems, which is crucial for controlling seizure activity .

Antimicrobial Potential

The compound's structural analogs have also been evaluated for antimicrobial activity. Research demonstrated that certain derivatives displayed significant inhibition against various bacterial strains, suggesting a potential role in treating infections .

Case Study 1: PPARγ Activation and Adipogenesis

A detailed investigation into the effects of related compounds on PPARγ activation revealed that specific substitutions at the piperazine position could enhance or diminish biological activity. Compounds were tested in 3T3-L1 cells, where they promoted adipocyte differentiation, indicating their potential as antidiabetic agents .

Case Study 2: Anticonvulsant Efficacy

Another study synthesized a series of N-(phenyl-piperazin-1-yl)acetamides and evaluated their anticonvulsant efficacy in models of epilepsy. The results indicated that while some compounds showed promising activity, they were less effective than traditional antiepileptic drugs like phenytoin .

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